molecular formula C8H11N3O2 B13166407 5-Amino-6-ethoxypyridine-2-carboxamide

5-Amino-6-ethoxypyridine-2-carboxamide

Cat. No.: B13166407
M. Wt: 181.19 g/mol
InChI Key: VOCOWNFAXXTGFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 5-Amino-6-ethoxypyridine-2-carboxamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Amino-6-ethoxypyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-ethoxypyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-amino-6-ethoxypyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-2-13-8-5(9)3-4-6(11-8)7(10)12/h3-4H,2,9H2,1H3,(H2,10,12)

InChI Key

VOCOWNFAXXTGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C(=O)N)N

Origin of Product

United States

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